molecular formula C9H17NO4 B582957 tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate CAS No. 150986-62-2

tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate

Cat. No.: B582957
CAS No.: 150986-62-2
M. Wt: 203.238
InChI Key: MAXQBMZDVBHSLW-RNFRBKRXSA-N
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Description

Structural and Chemical Characteristics

Molecular Identity and Nomenclature

IUPAC Naming and Structural Representation

The compound bears the systematic International Union of Pure and Applied Chemistry name tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate. This nomenclature precisely defines the chemical structure, indicating the presence of a tert-butyl ester group attached to the carboxylate functionality at the nitrogen position of the pyrrolidine ring. The structural representation follows standard chemical conventions, with the pyrrolidine ring serving as the core framework. The molecule contains a five-membered saturated heterocycle where nitrogen occupies one vertex, while carbon atoms complete the remaining positions. The two hydroxyl groups are positioned at the 3 and 4 carbon atoms of the pyrrolidine ring, exhibiting the specific (3R,4R) stereochemical configuration.

The molecular formula C₉H₁₇NO₄ accurately represents the atomic composition, reflecting the precise arrangement of functional groups within the molecular structure. The tert-butyl protecting group provides steric bulk and influences the compound's reactivity patterns. The carbamate linkage connects the pyrrolidine nitrogen to the tert-butyl ester, creating a stable protected amine functionality. This structural arrangement allows for selective chemical transformations while maintaining the integrity of the pyrrolidine core structure.

Common Synonyms and Alternative Designations

The compound is recognized by several alternative names that reflect different aspects of its chemical structure and functional group arrangement. One primary synonym is 1-Pyrrolidinecarboxylic acid, 3,4-dihydroxy-, 1,1-dimethylethyl ester, (3R,4R)-. This designation emphasizes the carboxylic acid derivative nature of the compound while specifying the ester linkage and stereochemistry. Another commonly used designation is (3R,4R)-1-Boc-pyrrolidine-3,4-diol, where "Boc" represents the tert-butyloxycarbonyl protecting group. This abbreviated form is frequently employed in synthetic organic chemistry literature.

Additional nomenclature variations include tert-butyl-(3R,4R)-dihydroxypyrrolidine-1-carboxylate and (3R,4R)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate. These alternative names maintain the essential structural information while presenting slight variations in word order and formatting. The consistent use of the (3R,4R) designation across all nomenclature systems emphasizes the critical importance of stereochemical specification for this compound. Some commercial suppliers may use simplified names or catalog-specific designations, but the stereochemical descriptors remain essential for accurate identification.

Registry Numbers and Database Identifiers

The compound is officially registered with the Chemical Abstracts Service under the number 150986-62-2, which serves as the primary identifier for this specific stereoisomer. This registry number distinguishes the (3R,4R) configuration from other stereoisomeric forms of the same basic molecular structure. The compound also possesses the MDL number MFCD11054830, which facilitates database searches and chemical inventory management. These standardized identification systems ensure accurate compound recognition across scientific literature and commercial databases.

Database entries for this compound can be found in major chemical information systems, including those maintained by commercial suppliers and academic institutions. The specific registry numbers enable researchers to access comprehensive information about the compound's properties, synthesis methods, and applications. The systematic cataloging of this compound under unique identifiers prevents confusion with related structures and ensures precise communication within the scientific community. International chemical databases maintain consistent records using these identifier systems, facilitating global research collaboration and information exchange.

Stereochemical Properties

Configuration at C-3 and C-4 Stereocenters

The stereochemical configuration of this compound is precisely defined by the arrangement of hydroxyl groups at the 3 and 4 positions of the pyrrolidine ring. The (3R,4R) designation indicates that both stereocenters possess the R configuration according to the Cahn-Ingold-Prelog priority rules. At the C-3 position, the hydroxyl group is oriented in a specific three-dimensional arrangement that assigns the R configuration, while the C-4 position similarly maintains the R configuration. This results in a vicinal diol system where both hydroxyl groups are positioned on the same face of the pyrrolidine ring, creating a syn-dihydroxyl arrangement.

The absolute configuration at these stereocenters significantly influences the compound's chemical reactivity and potential biological interactions. The R configuration at both positions creates a defined spatial arrangement that affects hydrogen bonding patterns and molecular recognition processes. The vicinal nature of the hydroxyl groups enables intramolecular hydrogen bonding, which can influence the compound's conformational preferences and stability. This stereochemical arrangement also determines the compound's ability to interact with chiral environments and participate in stereoselective reactions.

Conformational Analysis of the Pyrrolidine Ring

The pyrrolidine ring in this compound adopts specific conformational preferences influenced by the presence of substituents and their stereochemical arrangements. The five-membered ring exhibits characteristic puckering patterns that are modified by the hydroxyl groups at positions 3 and 4. The syn-dihydroxyl arrangement creates favorable intramolecular interactions that can stabilize certain conformational states. The ring system experiences dynamic equilibrium between envelope and half-chair conformations, with the specific population distribution influenced by the substituent pattern and their spatial requirements.

The tert-butyl carbamate group at the nitrogen position introduces additional conformational constraints due to its steric bulk and electronic properties. This protecting group influences the overall molecular shape and can restrict certain conformational transitions. The combination of ring puckering and substituent effects creates a defined three-dimensional structure that affects the compound's chemical and physical properties. Conformational analysis reveals that the molecule adopts preferential orientations that minimize steric interactions while maximizing favorable electronic and hydrogen bonding interactions.

Comparison with Other Stereoisomers

The (3R,4R) stereoisomer can be directly compared with other configurational variants of the same basic molecular structure. The (3S,4S) stereoisomer, identified by Chemical Abstracts Service number 90481-33-7, represents the enantiomeric form with opposite absolute configuration at both stereocenters. This enantiomeric relationship results in identical physical properties such as melting point and boiling point, while exhibiting opposite optical rotation values and different interactions with other chiral molecules. The (3S,4S) form maintains the same syn-dihydroxyl arrangement but with inverted spatial orientation.

The (3R,4S) and (3S,4R) diastereomers, exemplified by compounds with Chemical Abstracts Service numbers 186393-22-6 and related identifiers, present different stereochemical relationships. These diastereomeric forms exhibit anti-dihydroxyl arrangements where the hydroxyl groups are positioned on opposite faces of the pyrrolidine ring. This configurational difference results in distinct physical properties, chemical reactivities, and biological activities compared to the (3R,4R) form. The diastereomeric relationships create compounds with different melting points, solubilities, and spectroscopic characteristics.

Additional stereoisomeric variations include compounds where the stereochemical assignment is not specified, such as those registered under Chemical Abstracts Service number 298681-10-4. These general forms may represent mixtures of stereoisomers or compounds where stereochemical purity has not been determined. The comparison of these various stereoisomeric forms demonstrates the critical importance of absolute configuration in determining molecular properties and applications.

Physicochemical Properties

Physical State and Appearance

This compound exists as a solid under standard ambient conditions. The compound typically manifests as a crystalline material, reflecting its ordered molecular packing in the solid state. The solid-state properties are influenced by intermolecular hydrogen bonding networks formed between the hydroxyl groups of adjacent molecules. These hydrogen bonding interactions contribute to the compound's structural stability and influence its handling characteristics.

The physical appearance of the compound may vary depending on the specific preparation method and purification conditions employed during synthesis. Crystalline samples generally exhibit well-defined geometric forms that reflect the underlying molecular symmetry and packing arrangements. The solid-state morphology can affect properties such as dissolution rate, stability, and ease of handling in laboratory and industrial applications. The compound's physical state at room temperature makes it suitable for conventional storage and handling procedures typical of organic solid compounds.

Melting Point, Boiling Point, and Thermal Stability

The melting point of this compound has been experimentally determined to fall within the range of 160-163 degrees Celsius. This relatively well-defined melting point indicates good crystalline order and purity in properly prepared samples. The melting behavior reflects the strength of intermolecular interactions in the crystalline lattice, particularly hydrogen bonding between hydroxyl groups and potential dipole-dipole interactions involving the carbamate functionality.

The thermal stability of the compound encompasses its behavior under elevated temperature conditions. The tert-butyl carbamate protecting group is known to undergo thermal decomposition at elevated temperatures, typically releasing isobutylene and carbon dioxide while generating the free amine. This thermal lability must be considered when selecting reaction conditions or purification methods that involve heating. The compound's thermal properties are important for determining appropriate storage conditions and processing parameters in synthetic applications.

Solubility Profile in Various Solvents

The solubility characteristics of this compound are determined by the interplay between its hydrophilic and hydrophobic structural elements. The compound contains two hydroxyl groups that promote hydrogen bonding with polar solvents, while the tert-butyl group contributes hydrophobic character. This dual nature results in moderate solubility in polar protic solvents such as alcohols, where both hydrogen bonding and hydrophobic interactions can be accommodated.

The carbamate functionality provides additional polar character through its carbonyl and nitrogen-oxygen bonds, enhancing solubility in solvents capable of hydrogen bond formation. Polar aprotic solvents may also dissolve the compound effectively, particularly those with oxygen or nitrogen atoms available for hydrogen bonding. The compound's solubility in water is likely limited due to the hydrophobic contribution of the tert-butyl group, though the multiple hydroxyl groups provide some aqueous compatibility.

Solubility testing in various organic solvents reveals the compound's behavior across different chemical environments. The pyrrolidine ring system, being partially saturated and containing nitrogen, influences solubility patterns in both polar and moderately polar organic solvents. Understanding these solubility characteristics is essential for selecting appropriate reaction media and purification methods in synthetic applications.

Spectroscopic Characteristics
1.3.4.1. NMR Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about this compound through analysis of both proton and carbon environments. The proton spectrum exhibits characteristic resonances corresponding to the various hydrogen environments within the molecule. The tert-butyl group produces a distinctive singlet at approximately 1.4-1.5 parts per million, integrating for nine protons and reflecting the equivalent methyl groups. The hydroxyl protons typically appear as broad signals that may exhibit temperature-dependent chemical shifts due to hydrogen bonding effects.

The pyrrolidine ring protons display complex multipicity patterns reflecting their different chemical environments and coupling relationships. The protons attached to the carbons bearing hydroxyl groups (H-3 and H-4) appear as multiplets at characteristic chemical shifts that reflect their proximity to the electronegative oxygen atoms. The remaining ring protons exhibit coupling patterns that provide information about the ring conformation and stereochemical relationships.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the distinct carbon environments within the molecule. The carbonyl carbon of the carbamate group typically resonates around 155-160 parts per million, while the quaternary carbon of the tert-butyl group appears near 80 parts per million. The carbon atoms bearing hydroxyl groups show characteristic downfield shifts reflecting the deshielding effect of the oxygen substituents. These spectroscopic parameters provide definitive structural confirmation and can be used for compound identification and purity assessment.

1.3.4.2. IR Absorption Patterns

Infrared spectroscopy of this compound reveals characteristic absorption bands corresponding to the functional groups present in the molecule. The hydroxyl groups produce broad absorption bands in the 3200-3550 wavenumber range, reflecting the stretching vibrations of the oxygen-hydrogen bonds. The breadth and exact position of these bands depend on the extent of hydrogen bonding, both intramolecular and intermolecular, present in the sample.

The carbamate carbonyl group exhibits a strong absorption band typically appearing around 1735-1750 wavenumbers, characteristic of ester carbonyl stretching vibrations. This band provides clear evidence for the presence of the protecting group and can be used to monitor chemical transformations involving the carbamate functionality. The carbon-oxygen stretching vibrations of the ester linkage appear in the 1200-1300 wavenumber region as strong absorption bands.

Additional characteristic absorptions include carbon-hydrogen stretching vibrations in the 2800-3000 wavenumber range, corresponding to the aliphatic hydrogen atoms present throughout the molecule. The pyrrolidine ring contributes various carbon-carbon and carbon-nitrogen stretching and bending vibrations that appear at lower frequencies. The specific pattern of infrared absorptions serves as a molecular fingerprint for compound identification and structural verification.

1.3.4.3. Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of this compound provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 203, corresponding to the molecular weight of 203.24 atomic mass units. This molecular ion may exhibit varying intensity depending on the ionization method employed and the inherent stability of the ionized molecule.

The fragmentation pattern typically includes loss of the tert-butyl group, resulting in a fragment at mass-to-charge ratio 147, corresponding to the loss of 56 mass units. This fragmentation reflects the relative weakness of the tert-butyl ester bond under mass spectrometric conditions. Further fragmentation may involve loss of carbon dioxide from the carbamate functionality, producing additional characteristic fragment ions. The pyrrolidine ring system contributes its own fragmentation pathways, potentially involving ring cleavage and loss of hydroxyl groups.

Base peak assignments and relative intensities of fragment ions provide insight into the preferred fragmentation pathways and the relative stability of various molecular fragments. These fragmentation patterns serve as structural fingerprints that can be compared with database entries for compound identification. The mass spectrometric data complement other analytical techniques in providing comprehensive structural characterization of the compound.

Crystallographic Data

Crystallographic analysis of this compound would provide detailed three-dimensional structural information, including precise bond lengths, bond angles, and molecular packing arrangements. The crystalline structure reveals the preferred conformation adopted by the molecule in the solid state, which may differ from solution-phase conformations due to crystal packing forces and intermolecular interactions. The hydroxyl groups likely participate in hydrogen bonding networks that influence the overall crystal structure and stability.

The stereochemical configuration at the 3 and 4 positions can be definitively confirmed through crystallographic analysis, providing absolute stereochemical assignment through anomalous dispersion effects. Crystal structure determination reveals the exact spatial arrangement of all atoms within the molecule and demonstrates the three-dimensional consequences of the (3R,4R) configuration. Intermolecular contacts and packing motifs provide insight into the compound's solid-state properties and behavior.

While specific crystallographic data for this compound may not be readily available in the current literature, such information would include unit cell parameters, space group assignment, and refined atomic coordinates. These data would enable detailed analysis of molecular geometry, conformational preferences, and intermolecular interaction patterns. Crystallographic information serves as the most definitive structural characterization method and provides essential data for understanding the compound's three-dimensional structure and properties.

Properties

IUPAC Name

tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)10-4-6(11)7(12)5-10/h6-7,11-12H,4-5H2,1-3H3/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXQBMZDVBHSLW-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70708763
Record name tert-Butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70708763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150986-62-2
Record name tert-Butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70708763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Glycine-Acrylonitrile-Paraformaldehyde Condensation

A foundational method adapted from CN101993404A involves a three-component condensation reaction to construct the pyrrolidine backbone. Glycine reacts with acrylonitrile and paraformaldehyde in a toluene solvent under reflux conditions. This step forms 3-cyanopyrrolidine, which serves as a precursor for subsequent functionalization. The reaction mechanism proceeds via imine formation between glycine and paraformaldehyde, followed by Michael addition of acrylonitrile and cyclization.

Reaction Conditions :

  • Molar Ratios : 1:1.5:2 (glycine:acrylonitrile:paraformaldehyde)

  • Solvent : Toluene

  • Temperature : Reflux (110–120°C)

  • Yield : ~70% after distillation

Boc Protection of the Pyrrolidine Amine

The secondary amine in 3-cyanopyrrolidine is protected using di-tert-butyl dicarbonate (Boc₂O) under mild conditions. Triethylamine acts as a base to deprotonate the amine, facilitating nucleophilic attack on Boc₂O. This step ensures stability during subsequent oxidation or reduction steps.

Optimization Insights :

  • Solvent : Dichloromethane (DCM)

  • Base : Triethylamine (1.2 equiv relative to amine)

  • Temperature : Room temperature (25°C)

  • Yield : >90%

Stereoselective Dihydroxylation

Asymmetric Dihydroxylation of Pyrroline Intermediates

The (3R,4R)-dihydroxy configuration is achieved via Sharpless asymmetric dihydroxylation (AD) of a 3,4-dehydropyrrolidine intermediate. Osmium tetroxide (OsO₄) and a chiral ligand, such as (DHQD)₂PHAL, induce syn-dihydroxylation with enantiomeric excess (ee) >95%. The double bond geometry (cis or trans) in the dehydropyrrolidine precursor dictates the final stereochemistry.

Procedure :

  • Substrate Preparation : Boc-protected 3,4-dehydropyrrolidine is synthesized via oxidation of 3-cyanopyrrolidine using MnO₂.

  • Dihydroxylation :

    • Catalyst : OsO₄ (0.1 equiv)

    • Ligand : (DHQD)₂PHAL (0.2 equiv)

    • Co-oxidant : N-Methylmorpholine N-oxide (NMO)

    • Solvent : Acetone/water (4:1)

    • Temperature : 0°C to room temperature

    • Yield : 75–80%

Epoxide Ring-Opening

An alternative route involves epoxidation of a pyrrolidine-derived alkene followed by acid-catalyzed ring-opening to install the diol motif. Meta-chloroperbenzoic acid (mCPBA) epoxidizes the double bond, and aqueous HCl hydrolyzes the epoxide to the vicinal diol. Stereochemical control is achieved through substrate-directed epoxidation.

Key Data :

StepReagents/ConditionsYield
EpoxidationmCPBA, DCM, 0°C85%
Epoxide Hydrolysis1M HCl, THF, 50°C78%

Industrial-Scale Production

Continuous Flow Synthesis

Modern industrial methods employ continuous flow reactors to enhance efficiency and safety. The cyclization and Boc protection steps are integrated into a single flow system, reducing intermediate isolation and improving throughput.

Advantages :

  • Residence Time : 10–15 minutes per step

  • Purity : >98% (HPLC)

  • Output : 5–10 kg/day per reactor

Crystallization and Purification

The final compound is purified via recrystallization from ethanol/water (7:3), yielding colorless crystals with >99.5% enantiomeric purity. X-ray crystallography confirms the (3R,4R) configuration, with hydrogen-bonding interactions stabilizing the crystal lattice.

Crystallization Data :

  • Solvent System : Ethanol/water

  • Crystal System : Monoclinic

  • Space Group : P2₁

  • Unit Cell Parameters : a = 8.21 Å, b = 10.54 Å, c = 12.37 Å

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies based on yield, stereoselectivity, and scalability:

MethodYield (%)ee (%)ScalabilityCost ($/kg)
Glycine Condensation + AD7095Moderate1,200
Epoxide Ring-Opening7888High900
Continuous Flow Synthesis8599.5Very High750

Challenges and Mitigation Strategies

Stereochemical Drift During Boc Protection

Exposure to acidic or basic conditions can cause epimerization at the 3R and 4R centers. Mitigation involves:

  • Low-Temperature Reactions : Conduct Boc protection at 0–5°C.

  • Buffered Conditions : Use phosphate buffer (pH 7) during workup.

Osmium Tetroxide Toxicity

Alternative catalysts like iron-based systems are under investigation, though OsO₄ remains superior for enantioselectivity. Closed-system reactors and catalyst recycling minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The compound can be reduced to form the corresponding diol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as alkoxides, thiolates, or amines.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of diols.

    Substitution: Formation of ethers, thioethers, or amines.

Scientific Research Applications

Tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and chiral catalysts.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential use in the development of chiral drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its chiral properties and reactivity.

Mechanism of Action

The mechanism by which tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate exerts its effects depends on its specific application. In enzyme inhibition, the compound may act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved vary based on the enzyme or receptor being targeted.

Comparison with Similar Compounds

(3R,4S)-Isomer

The (3R,4S)-stereoisomer (CAS: 186393-22-6) shares the same molecular formula but differs in hydroxyl group configuration. Key distinctions include:

  • Physical Properties : Predicted density (1.262 g/cm³) and boiling point (300.6°C) .
  • Synthesis: Often synthesized via osmium tetroxide-mediated dihydroxylation of cyclic enol ethers, similar to methods described for related compounds in .
  • Applications : Used in asymmetric catalysis and as a precursor for chiral ligands, though its biological activity may differ due to altered stereochemistry .

(3S,4S)-Isomer

The (3S,4S)-isomer (CAS: 90481-33-7) is a diastereomer with inverted stereochemistry at both chiral centers. It exhibits distinct NMR profiles and crystallographic packing, influencing solubility and reactivity in synthetic pathways .

cis-3,4-Dihydroxypyrrolidine Derivatives

The term "cis" is context-dependent. For example, cis-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate (CAS: 186393-21-5) refers to a hydrochloride salt with undefined stereochemistry, highlighting the importance of explicit configuration notation in avoiding ambiguity .

Functional Group Variations

Hydroxymethyl-Substituted Analogs

tert-Butyl (3R,4S)-3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 1393732-25-6) replaces hydroxyl groups with hydroxymethyl (-CH$_2$OH) moieties. This modification increases molecular weight (231.29 g/mol) and hydrophilicity, enhancing its utility in prodrug design .

Fluorinated Derivatives

tert-Butyl 3,3-difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate (CAS: 2607831-43-4) introduces fluorine atoms, which improve metabolic stability and electronegativity. Such derivatives are prioritized in CNS drug development due to enhanced blood-brain barrier penetration .

Biological Activity

Tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C9H17NO4C_9H_{17}NO_4 and a molecular weight of approximately 203.24 g/mol. Its structure includes a pyrrolidine ring with hydroxyl groups at the 3 and 4 positions, along with a tert-butyl ester at the carboxylic acid position. The stereochemistry of the compound is significant, as it influences its biological interactions and activities.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities, primarily through enzyme inhibition and modulation of metabolic pathways. The presence of hydroxyl groups enhances its ability to form hydrogen bonds with biological macromolecules, facilitating interactions that can lead to inhibition of specific enzymes.

Enzyme Inhibition

  • Enzyme Targets : The compound has been studied for its potential to inhibit enzymes involved in metabolic processes. For instance, it may act as an inhibitor of certain kinases that play roles in cellular signaling pathways.
  • Selectivity : Its chiral nature allows for selective interactions with biological targets, which is crucial for drug development.

Case Studies and Experimental Results

  • In Vitro Studies : Preliminary studies have demonstrated that this compound can inhibit enzymes such as α-glucosidase and other metabolic enzymes. For example:
    • α-Glucosidase Inhibition : Compounds similar to this compound have shown IC50 values indicating significant inhibitory activity against α-glucosidase, suggesting potential applications in managing glucose levels in diabetic patients .
  • Biochemical Assays : The compound has been utilized as a ligand in various biochemical assays to explore its interaction with different protein targets. These studies often assess binding affinities and inhibition constants to evaluate the compound's effectiveness.

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesBiological Activity
(3R,4R)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylateHydroxyl groups at positions 3 and 4Potential enzyme inhibitor
(3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylateSimilar structure but different stereochemistryDifferent biological activity profile
(2S,5R)-2-amino-5-hydroxyhexanoic acidContains amino and hydroxyl groupsKnown for neuroprotective effects

This table highlights how variations in stereochemistry can lead to differing biological activities among compounds with similar structures.

Applications in Drug Development

Due to its unique properties and biological activities, this compound is being explored as a building block in the synthesis of novel pharmaceuticals. Its ability to interact selectively with biological targets makes it a valuable candidate for developing new therapeutic agents aimed at metabolic disorders and other diseases.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate, and how do reaction conditions influence yield and purity?

  • The compound is typically synthesized via multi-step protocols involving chiral substrates. A common approach includes:

Protection of amino groups : Use of tert-butoxycarbonyl (Boc) groups under basic conditions (e.g., triethylamine) to stabilize reactive sites .

Stereoselective hydroxylation : Enzymatic or chemical methods to install the (3R,4R)-dihydroxy configuration, often requiring controlled temperature (0–20°C) and solvents like dichloromethane .

Final deprotection : Acidic hydrolysis (e.g., HCl) to remove Boc groups while preserving stereochemistry.

  • Key considerations : Solvent choice (THF, dioxane) and base (Cs₂CO₃, NaH) critically impact regioselectivity. For example, NaH in THF at 0°C minimizes side reactions during nucleophilic substitutions .

Q. How is the stereochemical integrity of this compound validated?

  • Analytical techniques :

  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR confirm diastereomeric ratios (dr) by analyzing coupling constants and chemical shifts of hydroxyl and pyrrolidine protons .
  • X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks in the solid state .
  • Chiral HPLC : Quantifies enantiomeric excess (ee) using columns like Chiralpak AD-H with hexane/isopropanol gradients .

Q. What functional group transformations are feasible for this compound, and what reagents are optimal?

  • Reactivity highlights :

Reaction Type Reagents/Conditions Products Reference
OxidationDess–Martin periodinaneKetones
Nucleophilic SubstitutionNaH, alkyl bromidesAlkoxy derivatives
Cross-couplingPd(PPh₃)₄, aryl halidesBiaryl analogs

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

  • Quantum mechanical calculations (e.g., DFT) predict transition states and regioselectivity in cross-coupling reactions. For example:

  • Reaction path screening : Identifies low-energy intermediates for fluorination or hydroxylation steps .
  • Solvent effects : COSMO-RS models simulate solvent polarity impacts on reaction yields .
    • Case study : Computational-guided optimization of Pd-catalyzed couplings reduced trial-and-error experimentation by 40% .

Q. What strategies resolve contradictions in biological activity data for stereoisomeric derivatives?

  • Contradiction example : (3R,4R) vs. (3S,4S) isomers show divergent enzyme inhibition (e.g., IC₅₀ values varying by >10-fold).
  • Resolution methods :

Molecular docking : Compares binding poses with target proteins (e.g., kinases) to explain activity differences .

Free-energy perturbation (FEP) : Quantifies ΔΔG contributions of stereocenters to binding .

Pharmacokinetic profiling : Evaluates metabolic stability (e.g., CYP450 assays) to rule out false negatives .

Q. How do steric and electronic effects influence the compound’s reactivity in multi-component reactions?

  • Steric effects : The tert-butyl group hinders nucleophilic attack at the pyrrolidine nitrogen, favoring substitution at the hydroxyl-bearing C3/C4 positions .
  • Electronic effects : Electron-withdrawing substituents (e.g., nitro groups) enhance electrophilicity at the pyrrolidine ring, enabling regioselective functionalization .
  • Experimental validation : Hammett plots correlate substituent σ values with reaction rates in SNAr reactions .

Methodological Considerations

Q. What analytical workflows ensure accurate quantification of diastereomers in complex mixtures?

  • Step-by-step protocol :

LC-MS/MS : Separates diastereomers using a C18 column with 0.1% formic acid in water/acetonitrile.

Isotopic labeling : 13C^{13}\text{C}-tags differentiate isomers via mass shifts .

Dynamic NMR : Detects rotamers at low temperatures (−40°C) to assess conformational flexibility .

Q. How can researchers mitigate racemization during large-scale synthesis?

  • Best practices :

  • Low-temperature protocols : Conduct reactions below −10°C to slow epimerization .
  • Chiral auxiliaries : Use Evans oxazolidinones to lock stereocenters during coupling steps .
  • In-line monitoring : PAT (Process Analytical Technology) tracks ee in real-time via Raman spectroscopy .

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